molecular formula C20H27NO2 B4903959 (1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine

Cat. No.: B4903959
M. Wt: 313.4 g/mol
InChI Key: OQZOUFRJMFWKRA-UHFFFAOYSA-N
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Description

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine is a complex organic compound that features a unique structure combining an adamantane moiety with a benzo[1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine typically involves multiple steps, starting with the preparation of the adamantane derivative and the benzo[1,3]dioxole derivative. These intermediates are then coupled through a series of reactions, including alkylation and amination, under controlled conditions to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would likely include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    (1-Adamantan-1-yl)-ethylamine: Shares the adamantane moiety but lacks the benzo[1,3]dioxole ring.

    Benzo[1,3]dioxol-5-ylmethylamine: Contains the benzo[1,3]dioxole ring but lacks the adamantane moiety.

Uniqueness

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-adamantyl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-13(20-8-15-4-16(9-20)6-17(5-15)10-20)21-11-14-2-3-18-19(7-14)23-12-22-18/h2-3,7,13,15-17,21H,4-6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZOUFRJMFWKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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